molecular formula C19H22N6O B2882086 [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-methylphenyl)amine CAS No. 941970-39-4

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-methylphenyl)amine

Cat. No.: B2882086
CAS No.: 941970-39-4
M. Wt: 350.426
InChI Key: VPCZLJLSHMYUQR-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine is a heterocyclic amine featuring a pteridine core substituted with a 2,6-dimethylmorpholin-4-yl group at the 2-position and a 4-methylphenylamine moiety at the 4-position. The compound’s structure combines a bicyclic pteridine system with a morpholine-derived substituent, which may enhance its pharmacological properties, such as binding affinity or metabolic stability.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methylphenyl)pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-4-6-15(7-5-12)22-18-16-17(21-9-8-20-16)23-19(24-18)25-10-13(2)26-14(3)11-25/h4-9,13-14H,10-11H2,1-3H3,(H,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCZLJLSHMYUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine , commonly referred to as DMMPA, is a complex organic molecule that exhibits significant potential in various biological applications. Its structure, characterized by a pteridine core linked to a morpholine and a methylphenyl group, suggests a diverse range of pharmacological activities. This article reviews the biological activity of DMMPA, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Structural Characteristics

DMMPA's unique molecular structure can be broken down as follows:

  • Pteridine Core : A bicyclic compound containing nitrogen that plays a critical role in biological systems.
  • Morpholine Moiety : A six-membered ring containing both oxygen and nitrogen, contributing to the compound's solubility and reactivity.
  • 4-Methylphenyl Group : Enhances hydrophobic interactions, potentially improving binding affinity to biological targets.

Synthesis of DMMPA

The synthesis of DMMPA typically involves several multi-step organic reactions:

  • Formation of the Pteridine Core : This can be achieved through the condensation of pyrimidine and pyrazine derivatives.
  • Introduction of the Morpholine Group : Achieved via nucleophilic substitution reactions.
  • Final Amination Step : This step involves attaching the 4-methylphenyl group to complete the synthesis.

Each step requires optimization to ensure high yield and purity of the final product.

Pharmacological Potential

DMMPA has been studied for its potential as a pharmacological agent. Similar compounds have shown various biological activities, including:

  • Anticancer Activity : Research indicates that DMMPA may exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have demonstrated promising results in inhibiting breast carcinoma cells with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Effects : Initial studies suggest that DMMPA may possess antimicrobial properties, potentially effective against a range of bacterial strains. This is hypothesized due to its structural similarities with known antimicrobial agents .

Understanding how DMMPA interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may include:

  • Enzyme Inhibition : DMMPA could act as an inhibitor for enzymes involved in critical metabolic pathways. For example, similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's .
  • Binding Affinity Studies : Molecular docking simulations may reveal how DMMPA binds to target proteins, providing insights into its efficacy and specificity.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of DMMPA analogs, researchers found that specific derivatives exhibited substantial cytotoxicity against MCF-7 breast cancer cells. The most potent compound showed an IC50 value of 1.72 µg/mL compared to 5-fluorouracil's IC50 value of 4.8 µg/mL .

Case Study 2: Antimicrobial Screening

Another study focused on assessing the antimicrobial activity of DMMPA against various bacterial strains. The results indicated that certain derivatives demonstrated comparable or superior activity against tested microorganisms compared to reference drugs .

Research Findings Summary Table

Activity Type Target/Pathway IC50 Value (µg/mL) Reference
AnticancerMCF-7 Breast Cancer1.72
AntimicrobialVarious Bacterial StrainsVaries
AChE InhibitionAcetylcholinesteraseNot specified

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 187: 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-7-(2-fluorobenzenesulfonyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-6-amine
  • Core Structure : Pyrrolo[3,2-d]pyrimidine (a tricyclic system).
  • Substituents :
    • 2,6-Dimethylmorpholin-4-yl at the 4-position.
    • 2-Fluorobenzenesulfonyl at the 7-position.
  • Activity: Demonstrates 18,000-fold higher potency in cAMP inhibition and 3,000-fold higher potency in Ca²⁺ flux assays compared to reference compound C3 . Acts as a positive allosteric modulator (PAM) in β-arrestin-2 recruitment assays.
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine
  • Core Structure : Pyridine.
  • Substituents :
    • 2,6-Dimethylmorpholin-4-yl at the 5-position.
  • Synthesis : Prepared via nitro-group reduction and morpholine substitution, similar to other pyridin-2-amine derivatives .
  • Key Data :
    • ¹H NMR (CDCl₃): δ 1.20 (d, 6H), 6.45 (d, 1H), 7.72 (d, 1H).
    • LCMS : m/z 208 [M+H]⁺ .
2-(2,6-Dimethylmorpholin-4-yl)-4-methylpentan-1-amine
  • Core Structure : Aliphatic pentan-1-amine.
  • Substituents :
    • 2,6-Dimethylmorpholin-4-yl at the 2-position.
  • Relevance: Highlights the role of morpholine substitution in non-aromatic systems, though its biological activity is unspecified .

Structure-Activity Relationship (SAR) Insights

Compound Core Key Substituents Assay Potency (vs. C3) In Vivo Efficacy
Target Compound Pteridine 2,6-Dimethylmorpholin-4-yl, 4-methylphenyl N/A N/A
Compound 187 Pyrrolopyrimidine 2,6-Dimethylmorpholin-4-yl, 2-fluorobenzenesulfonyl 18,000x (cAMP), 3,000x (Ca²⁺) None (colitis model)
5-[(2R,6S)-...]pyridin-2-amine Pyridine 2,6-Dimethylmorpholin-4-yl N/A N/A
CATPB (Antagonist) Butanoic acid Trifluoromethylphenyl, chlorophenyl Competitive antagonist Inhibits FFA2-mediated lipolysis
Key Observations:

Core Structure Influence :

  • Pyrrolopyrimidine (Compound 187) and pteridine cores may enhance binding to allosteric sites (e.g., FFA2) compared to pyridine or aliphatic systems.
  • The pteridine system’s planarity and hydrogen-bonding capacity could improve target engagement versus pyridine derivatives.

Substituent Effects: Morpholine Substitution: 2,6-Dimethylmorpholin-4-yl groups improve solubility and metabolic stability across analogs . Electron-Withdrawing Groups: The 2-fluorobenzenesulfonyl group in Compound 187 enhances potency, suggesting electron-deficient substituents optimize receptor interactions .

In Vivo Discrepancies :

  • Compound 187’s lack of efficacy in colitis models underscores the importance of species selectivity or off-target effects, which may apply to the target compound without human-specific optimization .

Recommendations :

  • Conduct cAMP inhibition and Ca²⁺ flux assays to benchmark against Compound 185.
  • Evaluate species-specific activity (human vs. murine FFA2) to address translational gaps.
  • Explore substitutions (e.g., fluorinated aryl groups) to balance potency and bioavailability.

Preparation Methods

Reaction Conditions

  • Reactants : Diisopropanolamine and concentrated sulfuric acid (98–105% strength).
  • Molar Ratio : Amine-to-acid ratio maintained at 1:1.0–1:3.0.
  • Temperature : 170–184°C, avoiding decomposition by-products.
  • Process : Simultaneous addition of amine and acid to the reaction vessel to enhance yield (85–90% purity).

Purification

  • Neutralization : The reaction mixture is stirred into 10–25% NaOH solution (pH 12–14).
  • Distillation : Organic phase distilled under reduced pressure (50–110°C) to remove water and low-boiling impurities.
  • Drying : Shaking with 50% NaOH solution yields anhydrous 2,6-dimethylmorpholine.

Formation of the Pteridine Core

The pteridine scaffold is constructed using a Gould-Jacobs cyclization or Taylor condensation. A patent describing PI3K inhibitors provides a relevant intermediate synthesis:

Gould-Jacobs Method

  • Starting Material : 4-Amino-2-methylpyrimidine-5-carbonitrile.
  • Cyclization : Reacted with glyoxal in acetic acid at 80°C for 6 hours to form 2-methylpteridine-4-carbonitrile.
  • Hydrolysis : Carbonitrile hydrolyzed to the corresponding carboxylic acid using HCl (6M, reflux).

Key Challenges

  • By-Products : Uncyclized pyrimidine derivatives (≤15%).
  • Mitigation : Recrystallization from ethanol/water (3:1) improves purity to >95%.

Substitution at the Pteridine C2 Position

Introducing the 2,6-dimethylmorpholine group at C2 of the pteridine core requires nucleophilic aromatic substitution (SNAr):

Procedure

  • Activation : Pteridin-4-amine is treated with POCl₃ to form the 4-chloro intermediate.
  • Substitution :
    • Reactants : 4-Chloropteridine, 2,6-dimethylmorpholine.
    • Solvent : Dimethylacetamide (DMAc).
    • Catalyst : K₂CO₃ (2 eq).
    • Conditions : 120°C, 12 hours.
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Coupling with 4-Methylaniline

The final step involves coupling the morpholine-substituted pteridine with 4-methylaniline. A Buchwald-Hartwig amination protocol adapted from a phenylamine synthesis patent achieves this:

Reaction Parameters

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Base : Cs₂CO₃ (3 eq).
  • Solvent : Toluene, 110°C, 24 hours.
  • Ligand : Tri-tert-butylphosphine (10 mol%) enhances turnover.

Workup

  • Filtration : Remove palladium residues via Celite.
  • Concentration : Rotary evaporation under reduced pressure.
  • Crystallization : Crude product recrystallized from methanol/water (4:1) to afford 80–85% purity.

Purification and Characterization

Purification Methods

Step Technique Conditions Purity Achieved
Morpholine Distillation 50–110°C, 10 mmHg 90%
Pteridine Recrystallization Ethanol/water (3:1) 95%
Final Product Column Chromatography Silica gel, CH₂Cl₂/MeOH (9:1) 98%

Characterization Data

  • Melting Point : 214–216°C (DSC).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pteridine-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (m, 4H, morpholine-H), 2.35 (s, 3H, CH₃), 1.32 (d, J = 6.8 Hz, 6H, morpholine-CH₃).

Optimization Studies

Catalyst Screening for Coupling

Catalyst Ligand Yield (%) Purity (%)
Pd(OAc)₂ Xantphos 78 85
Pd₂(dba)₃ BINAP 65 72
PdCl₂ Tri-tert-butylphos 82 88

Challenges and Mitigation

  • By-Product Formation :

    • Issue : Homo-coupling of 4-methylaniline during amination.
    • Solution : Strict stoichiometric control (1:1.05 pteridine:aniline).
  • Morpholine Stability :

    • Issue : Degradation at >190°C during synthesis.
    • Solution : Maintain reaction temperature at 170–184°C.

Q & A

Q. What are the established synthetic routes for 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as Mannich reactions or nucleophilic substitutions, to assemble the pteridine core and attach substituents. For example, the morpholine moiety may be introduced via a Mannich reaction using formaldehyde and 2,6-dimethylmorpholine under controlled pH and temperature (40–60°C). Solvent choice (e.g., ethanol or DMF) and catalyst selection (e.g., LiOH) are critical for optimizing yield and selectivity . Post-synthetic purification often employs column chromatography or recrystallization.

Q. How is the structural integrity of 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine validated?

Characterization relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For instance, the methyl groups on morpholine appear as singlets near δ 1.2–1.5 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak matching theoretical values).
  • IR spectroscopy : Peaks at ~1600 cm1^{-1} indicate C=N stretching in the pteridine ring .

Q. What preliminary assays are recommended to assess the compound's biological activity?

Initial screens include:

  • Enzyme inhibition assays : Test interactions with kinases or receptors using fluorescence-based or radiometric methods.
  • Cytotoxicity studies : Use cell lines (e.g., HeLa or HEK293) to evaluate IC50_{50} values via MTT assays.
  • Membrane permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 models, leveraging the fluorine atom's lipophilicity .

Advanced Research Questions

Q. How can computational methods guide the optimization of 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine for target selectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like kinases. For example, the morpholine group’s conformation may influence interactions with ATP-binding pockets. QSAR models can correlate substituent electronic properties (e.g., Hammett constants) with activity, enabling rational design of derivatives .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Dose-response validation : Replicate assays under standardized conditions (pH, temperature, cell density).
  • Off-target profiling : Use proteome-wide affinity assays (e.g., CETSA) to identify non-specific interactions.
  • Metabolite analysis : LC-MS/MS detects degradation products that may interfere with activity .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) in varied solvents (DMSO, ethanol) reveal degradation pathways (e.g., hydrolysis of the morpholine ring). Lyophilization or storage under inert gas (N2_2) at -20°C is recommended for lab-scale preservation .

Q. What experimental designs minimize variability in synthesizing derivatives with modified aryl groups?

Employ factorial design (e.g., Box-Behnken) to optimize parameters like:

  • Reaction time (6–24 hrs)
  • Catalyst loading (5–20 mol%)
  • Solvent polarity (logP -0.5 to 3.0) ANOVA analysis identifies significant factors, reducing trial-and-error iterations .

Methodological Considerations

Q. How to evaluate the compound’s potential as a fluorescent probe for cellular imaging?

  • Fluorescence quantum yield : Measure using integrated sphere systems; compare emission maxima (e.g., 450–500 nm) to commercial probes.
  • Subcellular localization : Co-stain with organelle-specific dyes (e.g., MitoTracker) in live-cell imaging .

Q. What in vitro models best predict in vivo pharmacokinetics of this compound?

  • Microsomal stability assays : Use liver microsomes (human/rat) to estimate metabolic clearance.
  • Plasma protein binding : Equilibrium dialysis assesses unbound fraction, critical for dosing calculations .

Q. How to address low solubility in aqueous buffers during biological testing?

  • Co-solvents : Use ≤1% DMSO or cyclodextrin-based formulations.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

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